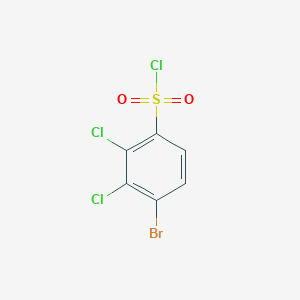

4-Bromo-2,3-dichlorobenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2BrCl3O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that benzylic halides, a class of compounds to which 4-bromo-2,3-dichlorobenzenesulfonyl chloride belongs, typically interact with nucleophiles .

Mode of Action

The mode of action of this compound involves its interaction with nucleophiles. The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl chloride group . The exact mode of action can vary depending on the specific nucleophile and reaction conditions.

Biochemical Pathways

The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific nucleophile involved .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific nucleophile with which it reacts. The product of the reaction could have various effects, depending on its nature and the context in which the reaction occurs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of different nucleophiles, the pH of the environment, and the temperature, among others .

Actividad Biológica

4-Bromo-2,3-dichlorobenzenesulfonyl chloride is a compound of significant interest in medicinal and synthetic chemistry due to its unique structural features, including a sulfonyl chloride functional group and multiple halogen substituents. This article reviews the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is CHBrClOS, with a molecular weight of approximately 253.01 g/mol. The presence of bromine and chlorine atoms contributes to its electrophilic character, making it reactive towards various nucleophiles.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and anticancer agent. The compound's ability to interact with biological molecules is primarily attributed to the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in proteins.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of benzenesulfonyl chlorides have shown effectiveness against various bacterial strains, including Enterococcus faecalis and E. faecium, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 6.25 mg/L .

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds derived from benzenesulfonyl chlorides have been evaluated for their cytotoxicity against breast cancer cell lines, showing promising results with IC50 values significantly lower than those observed for normal human cells .

Case Studies

- Antibacterial Efficacy : A study reported the synthesis of various benzenesulfonate derivatives from this compound. These derivatives displayed potent activity against Staphylococcus aureus and E. faecalis, suggesting that the modifications at the para-position influenced their antibacterial potency .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5), it was found that the most active compounds had IC50 values exceeding 12.3 mg/L, indicating a favorable therapeutic index for further development as antibacterial agents .

Reactivity Studies

The reactivity of this compound with nucleophiles has been extensively studied. Its electrophilic nature allows it to undergo nucleophilic substitution reactions efficiently:

| Reaction Type | Nucleophile | Product Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine | 74% |

| Desulfitative Arylation | Indole Derivative | 62% |

These reactions highlight the compound's utility in synthesizing more complex structures that may possess enhanced biological activities.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₂BrCl₃O₂S

- Molecular Weight : 324.4 g/mol

- CAS Number : 1208076-85-0

- Physical State : Colorless to pale yellow solid

- Melting Point : 42-48 °C

The compound's electrophilic nature is primarily due to the sulfonyl chloride group, making it reactive towards nucleophiles. This property is essential for its applications in synthesizing biologically active compounds.

Antibacterial Activity

Research has demonstrated that derivatives of 4-bromo-2,3-dichlorobenzenesulfonyl chloride exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for derivatives have been reported against strains such as Enterococcus faecalis and Staphylococcus aureus, ranging from 0.39 to 6.25 mg/L.

A notable case study involved the synthesis of various benzenesulfonate derivatives from this compound, which displayed potent activity against E. faecalis, indicating that structural modifications at the para-position can enhance antibacterial potency.

Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have indicated that sulfonamide derivatives can inhibit cancer cell proliferation effectively:

- Compounds derived from benzenesulfonyl chlorides have demonstrated cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those observed for normal human cells.

A specific study assessed the cytotoxic effects of sulfonamide derivatives on normal lung fibroblasts (MRC-5), revealing that the most active compounds had IC50 values exceeding 12.3 mg/L, suggesting a favorable therapeutic index for further development.

Nucleophilic Substitution Reactions

This compound is particularly valuable in organic synthesis due to its ability to undergo nucleophilic substitution reactions efficiently:

| Reaction Type | Nucleophile | Product Yield |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amine | 74% |

| Desulfitative Arylation | Indole Derivative | 62% |

These reactions are critical for synthesizing more complex structures that may possess enhanced biological activities.

Pharmaceutical Intermediates

The compound serves as an intermediate in synthesizing various pharmaceutical agents due to its ability to introduce sulfonamide groups into target molecules. Its structural characteristics allow for modifications that can lead to the development of novel therapeutics.

Antibacterial Efficacy

A study synthesized several derivatives from this compound and evaluated their antibacterial activity against multiple bacterial strains, confirming their effectiveness and highlighting the influence of structural modifications on potency.

Cytotoxicity Assessment

Another investigation focused on assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, demonstrating significant inhibitory effects compared to normal cells, thus indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

4-bromo-2,3-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFCMISMANHTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-85-0 | |

| Record name | 4-bromo-2,3-dichlorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.